3-(Benzyloxy)-7-fluoro-10H-phenothiazine
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Overview
Description
3-(Benzyloxy)-7-fluoro-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-7-fluoro-10H-phenothiazine typically involves multiple steps, starting from basic phenothiazine derivativesThe fluorine atom can be introduced via electrophilic aromatic substitution using fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-7-fluoro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to modify the phenothiazine core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can lead to the formation of simpler phenothiazine derivatives .
Scientific Research Applications
3-(Benzyloxy)-7-fluoro-10H-phenothiazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, making this compound a potential candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-7-fluoro-10H-phenothiazine involves its interaction with specific molecular targets. The benzyloxy group and fluorine atom can influence the compound’s binding affinity to receptors or enzymes. This can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A fluorinated phenothiazine with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects but with a different substitution pattern on the phenothiazine core.
Uniqueness
3-(Benzyloxy)-7-fluoro-10H-phenothiazine is unique due to the presence of both the benzyloxy group and the fluorine atom, which can enhance its chemical stability and biological activity compared to other phenothiazine derivatives .
Properties
CAS No. |
87216-37-3 |
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Molecular Formula |
C19H14FNOS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-fluoro-7-phenylmethoxy-10H-phenothiazine |
InChI |
InChI=1S/C19H14FNOS/c20-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)21-16)22-12-13-4-2-1-3-5-13/h1-11,21H,12H2 |
InChI Key |
DNDDKSQFLDNENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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